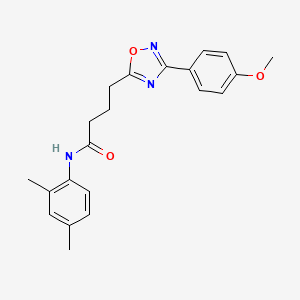
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide, also known as HMN-214, is a small molecule inhibitor of the mitotic kinesin Eg5. Eg5 is a motor protein that is involved in cell division and is essential for the formation of the mitotic spindle, which separates the chromosomes during cell division. HMN-214 has been shown to inhibit the proliferation of cancer cells by disrupting the formation of the mitotic spindle.
Mecanismo De Acción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide inhibits the function of Eg5, which is a motor protein that is involved in the formation of the mitotic spindle. The mitotic spindle is essential for the separation of chromosomes during cell division. By inhibiting Eg5, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has also been shown to inhibit tumor growth in preclinical models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide in lab experiments is its selectivity for cancer cells, which allows for the study of its effects on cancer cells without significant toxicity to normal cells. However, one limitation is that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide may have off-target effects, which could affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide. One direction is to investigate its potential as a combination therapy with other chemotherapy drugs. Another direction is to study its effects on cancer stem cells, which are a subpopulation of cancer cells that are thought to be responsible for tumor recurrence. Additionally, the development of more potent and selective Eg5 inhibitors could lead to the development of more effective cancer treatments.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide involves the reaction of 2-chloro-N-(p-tolyl)benzamide with 2-hydroxy-7-methylquinoline in the presence of a base. The product is then purified by column chromatography to obtain N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has also been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel and docetaxel, in preclinical models of cancer.
Propiedades
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-9-12-22(13-10-17)28(26(30)23-7-5-4-6-19(23)3)16-21-15-20-11-8-18(2)14-24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOZDQABCUBGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-2-methyl-N-(4-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

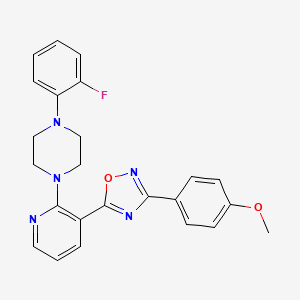
![4-[1-(naphthalene-2-sulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7715031.png)
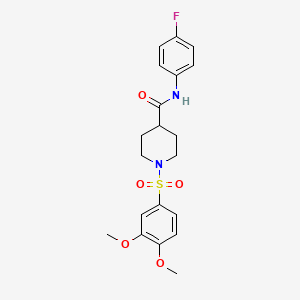

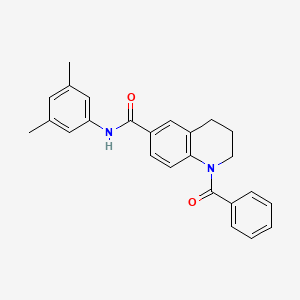
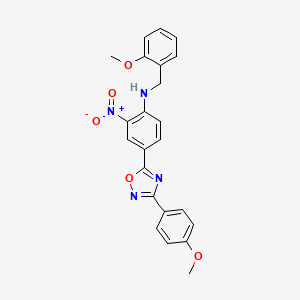


![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7715093.png)
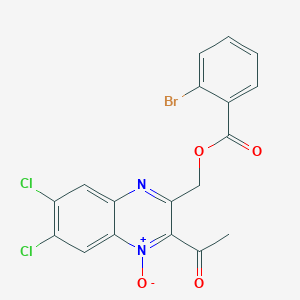
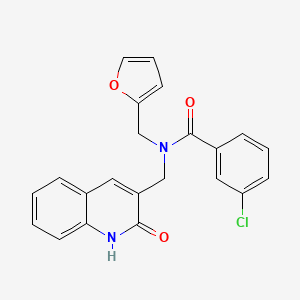
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide](/img/structure/B7715114.png)
